2-Acetamido-1,3-thiazole-5-carboxylic acid
Overview
Description
2-Acetamidothiazole is a compound with the molecular formula C5H6N2OS . It is also known by other names such as 2-acetylaminothiazole, n-thiazol-2-yl acetamide, and n-1,3-thiazol-2-yl acetamide . This compound is part of the thiazole family, which are heterocyclic compounds that contain both sulfur and nitrogen .
Molecular Structure Analysis
The thiazole ring in 2-Acetamido-1,3-thiazole-5-carboxylic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
2-Acetamidothiazole has a molecular weight of 142.179 g/mol . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Biological Evaluation
Radwan, Shehab, and El-Shenawy (2009) explored the conversion of 5-Aminobenzo[b]thiophene-2-carboxylic acid into 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid. This acetamido product, after being treated with various amines, exhibited potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Metabolism Studies
Chatfield and Hunter (1973) reported on the metabolism of 2-acetamido-4-chloromethylthiazole in rats, identifying several metabolites and providing quantitative results on their excretion (Chatfield & Hunter, 1973).
Synthesis of Sialic Acid Analog
Dondoni, Boscarato, and Marra (1994) synthesized an isomer of N-acetylneuraminic acid with the acetamido group at C-4. This work highlighted the versatility of the thiazole ring as a precursor in complex molecular syntheses (Dondoni, Boscarato, & Marra, 1994).
Chemical Synthesis Applications
Gutmann et al. (2012) demonstrated the safe and reliable use of hydrazoic acid for the synthesis of various compounds, including those involving 2-oxazolines and the production of β-azido-carboxamides, showcasing the role of 2-acetamido-1,3-thiazole-5-carboxylic acid derivatives in these reactions (Gutmann et al., 2012).
Electropharmacological Studies
Hall (1973) conducted polarographic studies on cephalosporin C derivatives, providing insights into the electrochemical properties of compounds related to this compound (Hall, 1973).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that 2-Acetamido-1,3-thiazole-5-carboxylic acid may interact with multiple targets within the body.
Mode of Action
For example, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate . This suggests that this compound may influence multiple biochemical pathways related to these conditions.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that thiazole is stable under normal temperatures but can decompose under high temperatures and acidic conditions . This suggests that the action of this compound may be influenced by environmental factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
2-Acetamido-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to reduced production of uric acid, making it a potential therapeutic agent for conditions like gout. Additionally, this compound can interact with other biomolecules, such as nucleic acids, potentially affecting their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. For instance, its inhibition of xanthine oxidase involves binding to the enzyme’s active site, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, potentially reducing its efficacy over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as hepatotoxicity or nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and other oxidoreductases, influencing the metabolism of purines and other substrates . These interactions can alter metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. For example, it may be transported into cells via organic anion transporters, ensuring its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes . This localization is essential for its role in modulating cellular metabolism and energy production.
Properties
IUPAC Name |
2-acetamido-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-3(9)8-6-7-2-4(12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYFSVDACNOHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656842 | |
Record name | 2-Acetamido-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170060-19-1 | |
Record name | 2-Acetamido-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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